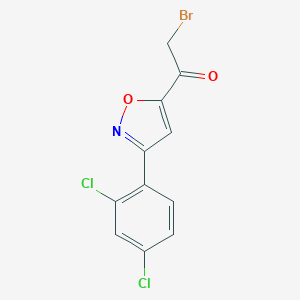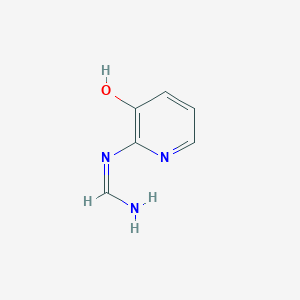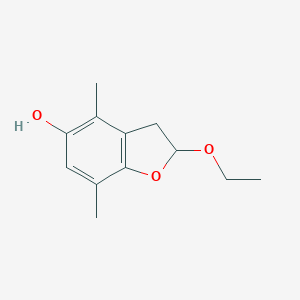
2-Ethoxy-4,7-dimethyl-2,3-dihydrobenzofuran-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxy-4,7-dimethyl-2,3-dihydrobenzofuran-5-ol, also known as 2-EDB, is a chemical compound that has been studied for its potential use in various scientific applications. This compound has been synthesized using different methods and has been shown to have unique biochemical and physiological effects. In
Mécanisme D'action
The exact mechanism of action of 2-Ethoxy-4,7-dimethyl-2,3-dihydrobenzofuran-5-ol is not fully understood. However, studies have shown that it acts as an antioxidant and can scavenge free radicals. It also has an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
In addition to its neuroprotective effect, this compound has been shown to have other biochemical and physiological effects. Studies have shown that it can reduce inflammation and oxidative stress. It also has a protective effect on the liver and can prevent liver damage caused by toxins.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-Ethoxy-4,7-dimethyl-2,3-dihydrobenzofuran-5-ol in lab experiments is its stability. It is a stable compound that can be easily synthesized and stored. However, one of the limitations is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on 2-Ethoxy-4,7-dimethyl-2,3-dihydrobenzofuran-5-ol. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to fully understand its mechanism of action and to determine its efficacy in animal models. Other areas of interest include its potential use in the treatment of liver disease and its anti-inflammatory properties.
Conclusion:
In conclusion, this compound is a chemical compound that has been studied for its potential use in various scientific applications. It has a neuroprotective effect and can prevent neuronal cell death. It also has other biochemical and physiological effects, such as reducing inflammation and oxidative stress. While there are advantages to using this compound in lab experiments, such as its stability, there are also limitations, such as its low solubility in water. Further research is needed to fully understand its potential applications and to determine its efficacy in different areas of research.
Méthodes De Synthèse
2-Ethoxy-4,7-dimethyl-2,3-dihydrobenzofuran-5-ol can be synthesized using different methods. One of the most commonly used methods involves the reaction of 2,4-dimethylphenol with ethyl acetate in the presence of an acid catalyst. The resulting product is then reduced using sodium borohydride to yield this compound. Other methods involve the use of different starting materials and reagents.
Applications De Recherche Scientifique
2-Ethoxy-4,7-dimethyl-2,3-dihydrobenzofuran-5-ol has been studied for its potential use in various scientific applications. One of the most promising applications is in the field of neuroscience. Studies have shown that this compound has a neuroprotective effect and can prevent neuronal cell death. This makes it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
176910-22-8 |
|---|---|
Formule moléculaire |
C12H16O3 |
Poids moléculaire |
208.25 g/mol |
Nom IUPAC |
2-ethoxy-4,7-dimethyl-2,3-dihydro-1-benzofuran-5-ol |
InChI |
InChI=1S/C12H16O3/c1-4-14-11-6-9-8(3)10(13)5-7(2)12(9)15-11/h5,11,13H,4,6H2,1-3H3 |
Clé InChI |
XHVZEBQSQFLHEG-UHFFFAOYSA-N |
SMILES |
CCOC1CC2=C(O1)C(=CC(=C2C)O)C |
SMILES canonique |
CCOC1CC2=C(O1)C(=CC(=C2C)O)C |
Synonymes |
5-Benzofuranol,2-ethoxy-2,3-dihydro-4,7-dimethyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(4-chlorophenyl)-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B66836.png)


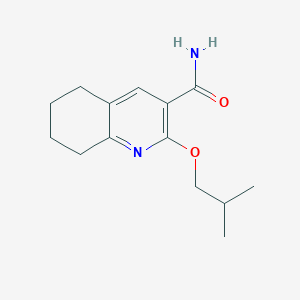
![1H-Pyrido[3,4-b][1,4]oxazin-2(3H)-one](/img/structure/B66848.png)
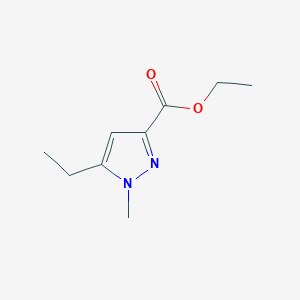
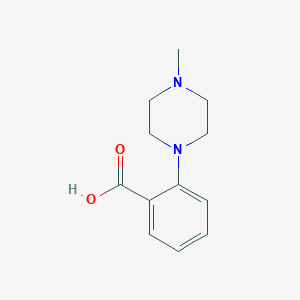
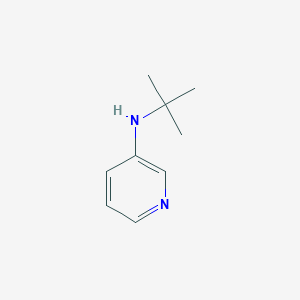
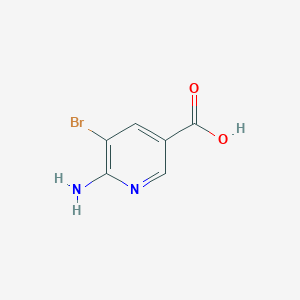
![2-(Hydroxymethyl)-1-oxaspiro[2.4]heptane-2-carbonitrile](/img/structure/B66862.png)
